methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the indole derivative . The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
Methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate has various scientific research applications:
Mechanism of Action
The mechanism of action of methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity . The ester group can undergo hydrolysis, releasing the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
Methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate is unique due to its combination of an indole moiety, a piperidine ring, and an ester functional group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H22N2O2, with a molecular weight of approximately 302.38 g/mol. The compound features a piperidine ring linked to an indole moiety, which is crucial for its biological activity.
Synthesis Methods
The synthesis typically involves the following steps:
- Formation of the Indole Moiety : The indole ring can be synthesized using methods such as Fischer indole synthesis.
- Attachment of the Piperidine Ring : This is achieved through nucleophilic substitution reactions.
- Acetylation : The final step involves the acetylation of the amine group to form the acetate derivative.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
7d | MDA-MB-231 | 2.43 |
7h | HepG2 | 4.98 |
10c | MDA-MB-231 | 3.00 |
These compounds exhibited significant growth inhibition and were identified as microtubule-destabilizing agents, suggesting a mechanism involving disruption of microtubule dynamics in cancer cells .
Neurotransmitter Interaction
This compound has been shown to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders, as modulation of these receptors can influence mood and cognitive functions .
The proposed mechanism of action involves:
- Receptor Binding : The compound binds to specific receptors in the brain, affecting neurotransmitter release and uptake.
- Microtubule Dynamics : Its structural similarity to known microtubule inhibitors allows it to disrupt microtubule assembly, leading to apoptosis in cancer cells .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on MDA-MB-231 Cells : A study evaluated the apoptosis-inducing effects of compounds similar to this compound. Results indicated enhanced caspase activity at concentrations as low as 10 µM, confirming its role in inducing programmed cell death .
- Neuropharmacological Evaluation : Another study assessed the neuropharmacological effects of indole derivatives on animal models, demonstrating significant alterations in behavior indicative of antidepressant-like effects .
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2-[1-(1-methylindole-5-carbonyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H22N2O3/c1-19-8-7-14-12-15(3-4-16(14)19)18(22)20-9-5-13(6-10-20)11-17(21)23-2/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3 |
InChI Key |
QDGDWIUJKFDLFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
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